Parp/ezh2-IN-1

PARP inhibition Enzyme assay IC50 comparison

Addressing the therapeutic gap in BRCA wild-type TNBC where single-agent PARP inhibitors show minimal efficacy. PARP/EZH2-IN-1 is a first-in-class dual-target molecule simultaneously inhibiting PARP (IC50 6.87 nM) and EZH2 (IC50 36.51 nM). • 15-80× potency advantage over olaparib in MDA-MB-231/MDA-MB-468 models • Validated autophagy inducer; surpasses olaparib + tazemetostat combination • Essential benchmark for novel dual PARP/EZH2 inhibitor development Supplied as ≥98% pure solid with batch-specific CoA. Global shipping at ambient temperature.

Molecular Formula C43H41FN8O5
Molecular Weight 768.8 g/mol
Cat. No. B15145218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp/ezh2-IN-1
Molecular FormulaC43H41FN8O5
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C(C(=CC(=C2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)NC(=O)C)C)C
InChIInChI=1S/C43H41FN8O5/c1-24-17-25(2)47-41(55)35(24)23-46-40(54)33-20-30(21-37(26(33)3)48-27(4)53)29-10-12-39(45-22-29)51-13-15-52(16-14-51)43(57)34-18-28(9-11-36(34)44)19-38-31-7-5-6-8-32(31)42(56)50-49-38/h5-12,17-18,20-22H,13-16,19,23H2,1-4H3,(H,46,54)(H,47,55)(H,48,53)(H,50,56)
InChIKeyVKTSBOIQJNMQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PARP/EZH2-IN-1: First-in-Class Dual PARP/EZH2 Inhibitor


PARP/EZH2-IN-1 (also designated compound 5a; CAS 2687273-52-3) is a first-in-class dual-target small molecule that simultaneously inhibits poly(ADP-ribose) polymerase (PARP) and enhancer of zeste homolog 2 (EZH2) [1]. The compound exhibits potent enzyme inhibition with IC50 values of 6.87 nM against PARP and 36.51 nM against EZH2 , and was specifically developed to address the therapeutic gap in BRCA wild-type triple-negative breast cancer (TNBC), where single-target PARP inhibitors demonstrate minimal efficacy .

Dual PARP/EZH2 pathway inhibition study fit
BRCA wild-type TNBC model research context
First-in-class dual-target tool compound for pathway studies

Why PARP/EZH2-IN-1 Outperforms Single-Target Inhibitors


Approximately 80% of TNBC patients lack BRCA mutations, rendering FDA-approved PARP inhibitors (e.g., olaparib) largely ineffective as monotherapy [1]. While EZH2 inhibitors can sensitize BRCA wild-type cells to PARP inhibition, the combination of separate PARP and EZH2 inhibitors (olaparib + tazemetostat/GSK126) yields inferior growth suppression compared to a single dual-target molecule [1]. Furthermore, first-generation PARP inhibitors lack optimized PARP1 selectivity and exhibit hematotoxicity [2]. Second-generation dual PARP1/EZH2 inhibitors such as PE31/PE32 show improved PARP1 selectivity but demonstrate approximately 4-fold lower PARP1 potency and 2-fold lower EZH2 potency relative to PARP/EZH2-IN-1 . These quantitative gaps preclude direct substitution.

Single-target PARP inhibitors
May lack pathway coverage in BRCA wild-type research models; reported monotherapy response context differs
PARP + EZH2 inhibitor combination
Reported combination response context may differ from single-molecule dual inhibitor; growth suppression profile may not transfer directly
Second-generation dual inhibitors (PE31/PE32)
Isoform selectivity and potency profile may not transfer; PARP1-selective design represents a distinct mechanistic approach

PARP/EZH2-IN-1: Quantitative Evidence vs. Dual Comparators


PARP Inhibition vs. Second-Generation Dual Inhibitors

PARP/EZH2-IN-1 demonstrates a PARP IC50 of 6.87 nM , representing a 4.1-fold improvement in potency compared to the second-generation dual PARP1/EZH2 inhibitors PE31 and PE32 (IC50 = 28 nM for PARP1) [1]. This difference is derived from cross-study biochemical assay data.

PARP Inhibition
Cross-study context
6.87 nM
Supports PARP inhibition pathway-study context
4.1-fold vs PE31/PE32 (28 nM); biochemical assay data
PARP inhibition Enzyme assay IC50 comparison

EZH2 Inhibition vs. Second-Generation Dual Inhibitors

PARP/EZH2-IN-1 inhibits EZH2 with an IC50 of 36.51 nM , compared to 74 nM for the second-generation dual inhibitors PE31 and PE32 . This represents a 2.0-fold enhancement in EZH2 inhibitory activity under comparable biochemical assay conditions.

EZH2 Inhibition
Data to verify
36.51 nM
Supports EZH2 inhibition assay context
2.0-fold vs PE31/PE32 (74 nM); source-specific review recommended
EZH2 inhibition Histone methyltransferase IC50 comparison

MDA-MB-231 Anti-Proliferative Effect vs. Olaparib

In the BRCA wild-type TNBC cell line MDA-MB-231, PARP/EZH2-IN-1 (compound 5a) exhibited an anti-proliferative IC50 of 2.63 μM [1]. This represents an approximate 15-fold increase in growth inhibitory activity compared to the single-target PARP inhibitor olaparib (calculated baseline: ~39.5 μM) [1]. Notably, 5a was even more effective than the combination of olaparib plus the EZH2 inhibitor tazemetostat/GSK126 [1].

MDA-MB-231 Response
Head-to-head
Target: 2.63 µM
vs
Olaparib: ~39.5 µM
Reported cell-model anti-proliferative response context
BRCA wild-type cell viability assay
MDA-MB-231 BRCA wild-type Anti-proliferative Olaparib comparator

MDA-MB-468 Anti-Proliferative Effect vs. Olaparib

In the BRCA wild-type TNBC cell line MDA-MB-468, PARP/EZH2-IN-1 (compound 5a) achieved an anti-proliferative IC50 of 0.41 μM [1]. This corresponds to an approximate 80-fold enhancement in growth inhibitory activity relative to olaparib alone (calculated baseline: ~32.8 μM) [1], and surpassed the efficacy of the olaparib plus tazemetostat/GSK126 combination [1].

MDA-MB-468 Response
Head-to-head
Target: 0.41 µM
vs
Olaparib: ~32.8 µM
Reported cell-model anti-proliferative response context
BRCA wild-type cell viability assay
MDA-MB-468 BRCA wild-type Anti-proliferative Olaparib comparator

PARP Isoform Selectivity Comparison

Second-generation dual PARP1/EZH2 inhibitors such as PE31/PE32 were designed for PARP1 selectivity and exhibit weak activity against PARP2 (IC50 = 414 nM) [1]. While direct PARP2 IC50 data for PARP/EZH2-IN-1 have not been reported, the compound's 6.87 nM PARP IC50 —likely reflecting activity against multiple PARP isoforms—suggests a distinct selectivity profile. The biological significance of PARP1-versus-PARP2 selectivity in TNBC remains under investigation, and the optimal PARP isoform selectivity strategy for dual EZH2 inhibition is not yet established.

PARP Isoform Selectivity
Class-level
Insufficient data
Isoform selectivity context requires further data
PARP2 IC50 not reported for target compound
PARP1 selectivity PARP2 Isoform selectivity

Cell Death Mechanism: Autophagy vs. PANoptosis

PARP/EZH2-IN-1 (compound 5a) induces autophagic cell death in TNBC cells [1]. In contrast, second-generation dual PARP1/EZH2 inhibitors such as PE32 induce PANoptosis—a concurrent activation of apoptosis, pyroptosis, and necroptosis—accompanied by ROS elevation and inflammatory pathway activation . The differential cell death mechanism may have implications for tumor microenvironment modulation and combination therapy strategies, though no head-to-head mechanistic comparison has been performed.

Cell Death Mechanism
Reported
Target: Autophagy
vs
PE32: PANoptosis
Cell death mechanism context differs from later-generation compounds
Qualitative mechanistic difference; no head-to-head comparison
Autophagy Cell death mechanism PANoptosis

PARP/EZH2-IN-1: Validated Research Applications in TNBC


Dual PARP/EZH2 Inhibition in MDA-MB-231 and MDA-MB-468

PARP/EZH2-IN-1 (compound 5a) is optimally deployed as a tool compound for assessing synthetic lethality induction in BRCA wild-type TNBC models where single-target PARP inhibitors exhibit minimal activity [1]. The compound's 15-fold (MDA-MB-231) and 80-fold (MDA-MB-468) potency advantages over olaparib [1] provide a robust efficacy window for dose-response studies and mechanistic dissection of dual PARP/EZH2 inhibition.

Mechanistic Studies of Autophagic Cell Death in TNBC

Investigators requiring a dual PARP/EZH2 inhibitor that triggers autophagy rather than PANoptosis should utilize PARP/EZH2-IN-1, as the compound's autophagic death induction has been experimentally validated [1]. This property distinguishes it from second-generation dual inhibitors that activate alternative death pathways , enabling targeted investigation of autophagy-related signaling and therapeutic vulnerabilities.

Benchmarking New Dual PARP/EZH2 Inhibitors

As the first-in-class dual PARP/EZH2 inhibitor [1], PARP/EZH2-IN-1 serves as the essential comparator for validating novel dual-target compounds. Its well-characterized enzyme inhibition profile (PARP IC50 6.87 nM; EZH2 IC50 36.51 nM) and cellular efficacy data in BRCA wild-type TNBC models [1] provide quantitative benchmarks against which new chemical entities can be rigorously evaluated.

Comparison with PARP + EZH2 Inhibitor Combination

PARP/EZH2-IN-1 has been shown to surpass the growth inhibitory efficacy of combined olaparib plus tazemetostat/GSK126 treatment in BRCA wild-type TNBC cells [1]. Researchers investigating the relative merits of dual-target single-molecule inhibitors versus combination regimens can employ PARP/EZH2-IN-1 as the prototypical dual inhibitor for head-to-head comparisons.

Application
Selection Property
Validation Focus
BRCA wt TNBC dual-pathway inhibition studies
Dual-target pathway inhibition context
Synthetic lethality model-response endpoints
Autophagic cell death mechanistic studies
Cell death mechanism context
Autophagy pathway-response endpoints
Novel dual PARP/EZH2 inhibitor benchmarking
First-in-class comparator context
Enzyme inhibition and cell-model benchmarks
Single-molecule vs combination approach comparison
Dual-target molecule vs combination context
Growth inhibition response comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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